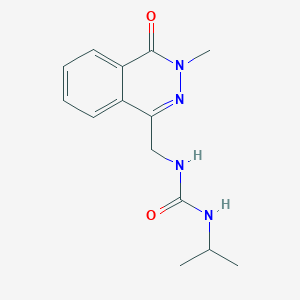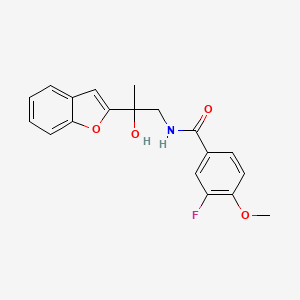
3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide involves several steps. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .科学的研究の応用
Electrochemical Applications in Protic Medium
The electrochemical behavior of compounds related to 3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide, such as 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4-(o-nitrophenyl)-1,4-dihydropyridine, has been explored in hydroalcoholic mediums. These studies reveal the potential for electrochemical applications, where the reduction and oxidation processes of such compounds can lead to various products depending on the medium's acidity or basicity. For instance, in acidic conditions, the reduction of these compounds can lead to amino-benzonaphtyridine N-oxide through cyclization, while in basic medium, cyclic hydroxamic acids are formed. This illustrates the compound's versatility and potential in electrochemical synthesis and transformations (David et al., 1995).
Sensing Applications
Derivatives of benzamide compounds, such as N-(cyano(naphthalen-1-yl)methyl)benzamides, have been synthesized and investigated for their solid-state properties and hydrogen bonding interactions in solution. A particular derivative showcased a significant color transition in response to fluoride anions, indicative of potential applications in colorimetric sensing. This property could be leveraged for the development of sensors for environmental or analytical purposes, offering a visually detectable means of identifying specific anions in various solutions (Younes et al., 2020).
Radical Chemistry and Acyl Unit Introduction
Cyano(ethoxycarbonothioylthio)methyl benzoate, a compound with a functional group similar to that in 3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide, has been shown to serve as an excellent one-carbon radical equivalent. This property is particularly useful for introducing acyl units via xanthate transfer radical addition to olefins. The study highlights the potential for using such compounds in radical chemistry and synthetic applications, where the introduction of acyl units is desired (Bagal et al., 2006).
Polymer Synthesis
The thermal polymerization of compounds related to 3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide has been explored for the synthesis of hyperbranched aromatic polyamides. These polymers have shown desirable solubility in common solvents and inherent viscosities, making them candidates for various applications in materials science. The synthesis and properties of these hyperbranched polyamides open avenues for the development of new polymeric materials with tailored properties (Yang et al., 1999).
Selective Hydrogenation Catalysts
Studies have also delved into the use of compounds related to 3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide as catalysts in the selective hydrogenation of phenol derivatives. For example, a catalyst comprising Pd nanoparticles on a carbon nitride support demonstrated high activity and selectivity in the hydrogenation of phenol to cyclohexanone under mild conditions. This finding suggests the potential of such compounds in catalysis, particularly in selective hydrogenation reactions important in the chemical industry (Wang et al., 2011).
特性
IUPAC Name |
3-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(18,6-7-19-2)10-16-13(17)12-5-3-4-11(8-12)9-15/h3-5,8,18H,6-7,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRYXFBSGHJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=CC=CC(=C1)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2957636.png)

![2-[2-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2957642.png)
![6-[2-[(2-Fluorophenyl)methoxy]phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2957646.png)

![3-(Adamantan-1-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2957649.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2957653.png)
![1-(4-((1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2957654.png)

![4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2957656.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2957657.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2957658.png)